Cas no 99469-99-5 (2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid)
![2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid structure](https://www.kuujia.com/scimg/cas/99469-99-5x500.png)
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid
- 4-ETHOXY-3-ETHOXYPHENYLACETIC ACID
- 3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid
- Repaglinide - 4-(ethoxy carbonyl)-3-ethoxyphenylacetic acid
- 4-EHTOXYCARBONYL-3-EHTOXYPHYNYLACETIC ACID
- 4-ETHOXYCARBONYL-3-ETHOXYPHENYLACETIC ACID
- 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid
- 2-(3-Ethoxy-4-ethoxycarbonylphenyl)acetic Acid
- 3-Ethoxy-4-(ethoxycarbonyl) benzeneacetic acid
- 4-(Ethoxycarbonyl)-3-ethoxyphenylacetic acid
- 4-Ethoxycaybonyl-3-ethoxyphenyiaceticacid
- Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl)-
- 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid
- Ethyl 4-(carboxymethyl)-2-ethoxybenzoate
- Repaglinide Related CoMpound B
- [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
- 4-Carboxymethyl-2-ethoxybenzoic Acid Ethyl Ester
- Ethyl 4-Carboxymethyl-2-ethoxybenzoate
- 2-[(4-Ethoxycarbonyl)-3-ethoxyphenyl] acetic acid
- 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid
- 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
- GG6C71LIOD
- 3-Ethoxy-4-ethoxycarbonyl-phenyl acetic acid
- (3
- 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
- Repaglinide Imp. B (EP): [3-Ethoxy-4-(ethoxycarbonyl)- phenyl]acetic Acid
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- MDL: MFCD08704233
- Inchi: 1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
- InChI Key: OTGSESBEJUHCES-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C1C([H])=C(C([H])([H])C(=O)O[H])C([H])=C([H])C=1C(=O)OC([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 252.099774g/mol
- Surface Charge: 0
- XLogP3: 1.9
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 7
- Monoisotopic Mass: 252.099774g/mol
- Monoisotopic Mass: 252.099774g/mol
- Topological Polar Surface Area: 72.8Ų
- Heavy Atom Count: 18
- Complexity: 289
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Color/Form: Powder
- Density: 1.191
- Melting Point: 78.0 to 82.0 deg-C
- Boiling Point: 414.8°C at 760 mmHg
- Flash Point: 155.9℃
- Refractive Index: 1.5
- PSA: 72.83000
- LogP: 1.88910
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Security Information
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Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H318
- Warning Statement: P280-P305+P351+P338+P310
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 41
- Safety Instruction: 26-39
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM256095-100g |
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid |
99469-99-5 | 95+% | 100g |
$184 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MO103-5g |
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid |
99469-99-5 | 98% | 5g |
¥147.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0928-25G |
2-(3-Ethoxy-4-ethoxycarbonylphenyl)acetic Acid |
99469-99-5 | >98.0%(GC)(T) | 25g |
¥2030.00 | 2024-04-15 | |
TRC | E890470-2g |
4-Ethoxycarbonyl-3-ethoxyphenylacetic Acid |
99469-99-5 | 2g |
$278.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D523154-5g |
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid |
99469-99-5 | 97% | 5g |
$160 | 2024-05-24 | |
Chemenu | CM256095-100g |
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid |
99469-99-5 | 95+% | 100g |
$184 | 2021-06-16 | |
Ambeed | A142970-1g |
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid |
99469-99-5 | 98% | 1g |
$10.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87790-1g |
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid |
99469-99-5 | 98% | 1g |
¥60.0 | 2023-09-07 | |
Fluorochem | 092260-5g |
2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid |
99469-99-5 | 95% | 5g |
£15.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109853-1g |
Ethyl 4-carboxymethyl-2-ethoxybenzoate |
99469-99-5 | 98% | 1g |
¥73.00 | 2024-04-23 |
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid
Professional Introduction to 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic Acid (CAS No. 99469-99-5)
2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid, identified by its CAS number 99469-99-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif, exhibits promising properties that make it a valuable candidate for further exploration in drug development and biochemical studies.
The molecular structure of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid consists of a phenyl ring substituted with both an ethoxy group and a carbonyl group, connected to an acetic acid moiety. This particular arrangement of functional groups imparts distinct chemical reactivity and biological potential, which has been the focus of numerous studies aimed at elucidating its pharmacological effects.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid has emerged as a compound of interest due to its ability to interact with various enzymes and receptors. Preliminary research suggests that it may possess inhibitory properties against certain enzymes involved in inflammatory responses and metabolic disorders.
One of the most compelling aspects of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid is its potential as a scaffold for drug design. The presence of both electron-withdrawing and electron-donating groups on the phenyl ring allows for diverse modifications, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility has made it a attractive candidate for structure-activity relationship (SAR) studies, where researchers can systematically alter specific functional groups to optimize efficacy and minimize side effects.
The compound's acetic acid moiety also contributes to its versatility, as carboxylic acids are well-known for their ability to form hydrogen bonds and participate in various biochemical reactions. These interactions are crucial for drug-receptor binding, making 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid a promising candidate for developing new drugs that require strong binding affinity and specificity.
Recent advancements in computational chemistry have further enhanced the study of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its potential mechanisms of action, helping researchers design more effective derivatives with improved therapeutic profiles.
In addition to its pharmaceutical applications, 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid has shown promise in other areas of chemical research. Its unique structural features make it a useful intermediate in organic synthesis, particularly for constructing more complex molecules with tailored biological activities. The ability to modify its functional groups allows chemists to explore new synthetic pathways and develop innovative methodologies for drug discovery.
The ethoxy and carbonyl groups in the structure of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid also contribute to its stability under various conditions, making it a reliable compound for both laboratory research and potential industrial applications. This stability is crucial for ensuring consistent performance in experimental settings and for the development of long-lasting pharmaceutical formulations.
Ongoing studies are focusing on the synthesis of derivatives of 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid that may exhibit enhanced bioavailability or reduced toxicity. By leveraging computational tools and experimental techniques, researchers aim to identify new analogs with improved pharmacological properties. These efforts are part of a broader effort to develop next-generation therapeutics that address unmet medical needs.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural compounds, which often contain complex structural motifs similar to those found in molecules like 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid. By studying such compounds, researchers can gain insights into how nature has evolved molecules with remarkable biological activities, which can then be harnessed for therapeutic purposes.
In conclusion, 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid(CAS No. 99469-99-5) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structure, combined with its reactivity and stability, makes it an invaluable tool for drug development and biochemical research. As scientific understanding continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new medicines that improve human health.
